N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE
Description
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE is a synthetic organic compound that features an adamantane moiety linked to a benzamide structure The adamantane group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c20-17-2-1-15(22(24)25)8-16(17)18(23)21-4-3-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-2,8,12-14H,3-7,9-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJGZULDUUBIMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE typically involves multiple steps. One common method starts with the preparation of 2-(adamantan-1-yl)ethanamine, which is then reacted with 2-chloro-5-nitrobenzoyl chloride under basic conditions to form the desired benzamide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The adamantane moiety can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-AMINOBENZAMIDE.
Substitution: Formation of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-THIO-5-NITROBENZAMIDE or similar derivatives.
Oxidation: Formation of hydroxylated or carbonylated adamantane derivatives.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of soluble epoxide hydrolase, preventing the enzyme from catalyzing the hydrolysis of epoxides to diols . This inhibition can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(ADAMANTAN-2-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE: Similar structure but with the adamantane moiety attached at a different position.
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-AMINOBENZAMIDE: A reduced form of the original compound.
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-THIO-5-NITROBENZAMIDE: A thiol-substituted derivative.
Uniqueness
N-[2-(ADAMANTAN-1-YL)ETHYL]-2-CHLORO-5-NITROBENZAMIDE is unique due to the combination of the adamantane moiety and the nitrobenzamide structure. This combination imparts distinct physical and chemical properties, such as increased rigidity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
